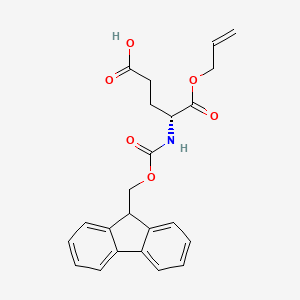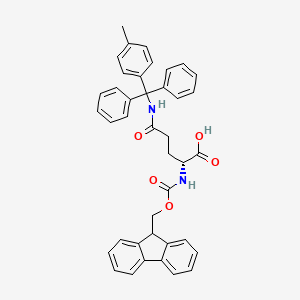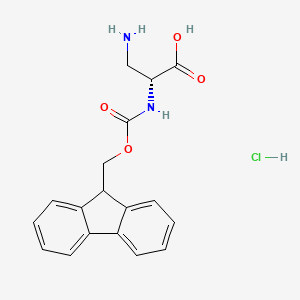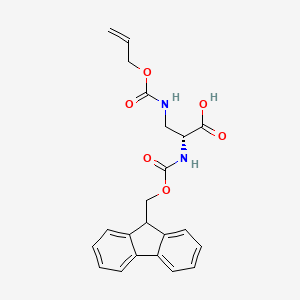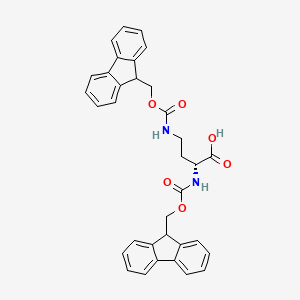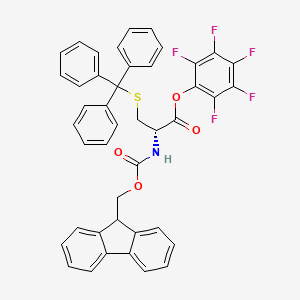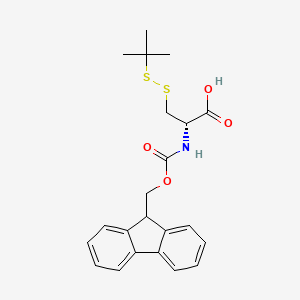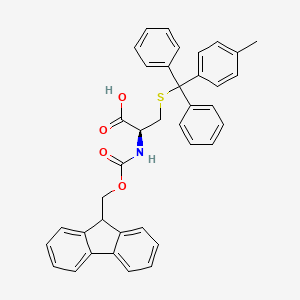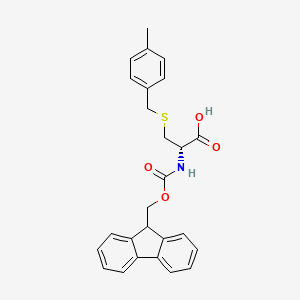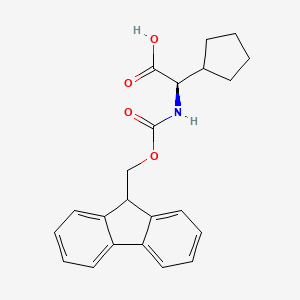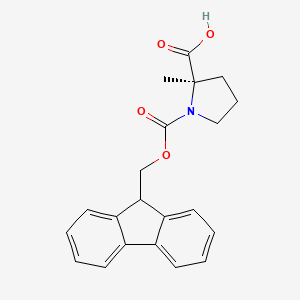
1-Fmoc-2-Methyl-D-Prolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-alpha-(9-Fluorenylmethyloxycarbonyl)-alpha-Methyl-D-proline, commonly known as Fmoc-MePro-OH, is a chemical compound that is widely used in scientific research. It belongs to the family of Fmoc-protected amino acids and is commonly used as a building block in peptide synthesis.
Wirkmechanismus
Target of Action
It’s known that fmoc (9-fluorenylmethyloxycarbonyl) compounds are generally used in peptide synthesis . They serve as protective groups for amino acids during the synthesis process .
Mode of Action
The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The Fmoc group is completely stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .
Biochemical Pathways
The Fmoc group plays a crucial role in solid-phase peptide synthesis (SPPS). It’s involved in the formation of diketopiperazine (DKP), a side reaction in SPPS . DKP formation is predominantly induced at the Fmoc-removal step mediated by a secondary amine . This process is highly sequence-dependent, and secondary amino acids are extremely prone to host such a side reaction .
Pharmacokinetics
The compound’s molecular weight is 3514 , which could influence its bioavailability and pharmacokinetic profile.
Result of Action
The removal of the Fmoc group from the amino acid during peptide synthesis allows for the formation of peptide bonds, leading to the creation of the desired peptide sequence . This process is essential for the synthesis of complex peptides and proteins.
Action Environment
The action of 1-Fmoc-2-methyl-D-proline can be influenced by various environmental factors. For instance, the Fmoc group is stable under acidic conditions but is rapidly removed by base . Therefore, the pH of the environment can significantly impact the efficacy and stability of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Fmoc-MePro-OH in lab experiments are its stability and ease of deprotection. The compound is also commercially available, which makes it easily accessible. The limitations of using Fmoc-MePro-OH are its cost and the limited number of peptides that can be synthesized using this building block.
Zukünftige Richtungen
There are several future directions for the use of Fmoc-MePro-OH in scientific research. One direction is the development of novel proline mimics for the synthesis of peptides with improved therapeutic properties. Another direction is the use of Fmoc-MePro-OH in the synthesis of cyclic peptides, which have shown promise as therapeutic agents. Additionally, the use of Fmoc-MePro-OH in the synthesis of peptides for drug delivery applications is an area of active research. Overall, Fmoc-MePro-OH has the potential to play an important role in the development of novel therapeutic agents and in advancing our understanding of protein structure and function.
Synthesemethoden
The synthesis of Fmoc-MePro-OH involves the reaction of Fmoc-protected proline with methyl magnesium bromide. The reaction is carried out in anhydrous conditions and under an inert atmosphere. The product is then purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
Selbstorganisation und Nanostrukturbildung
Die Verbindung spielt eine bedeutende Rolle bei der Selbstorganisation modifizierter Aminosäuren, was die Bildung verschiedener Strukturen mit einzigartigen Eigenschaften ermöglicht {svg_1}. Diese Strukturen dienen als exzellente bioorganische Gerüste für vielfältige Anwendungen {svg_2}. Die Selbstorganisation von Fmoc-geschützten einzelnen Aminosäuren hat aufgrund ihrer einfachen Synthese und Anwendungen als funktionale Materialien großes Interesse geweckt {svg_3}.
Design von Mikro-/Nanostrukturen
Fmoc-geschützte aliphatische einzelne Aminosäuren, einschließlich 1-Fmoc-2-Methyl-D-Prolin, sind neuartige Gerüste für das Design von unterschiedlichen Mikro-/Nanostrukturen {svg_4}. Dieser Designprozess verwendet einen Bottom-up-Ansatz, der durch Steuerung von Umweltparametern angepasst werden kann {svg_5}.
Antimikrobielle Materialien
Selbstorganisierende Materialien, die unter Verwendung von this compound hergestellt werden können, finden Anwendungen als antimikrobielle Materialien {svg_6}. Diese Materialien können in verschiedenen Bereichen eingesetzt werden, darunter Gesundheitswesen und Lebensmittelsicherheit {svg_7}.
Emulgatoren für verschiedene Industrien
Die Verbindung kann auch zur Herstellung von Emulgatoren für die Lebensmittel-, Kosmetik- und Biomedizinindustrie eingesetzt werden {svg_8}. Diese Emulgatoren können dazu beitragen, die Textur, Stabilität und Haltbarkeit verschiedener Produkte zu verbessern {svg_9}.
Biokompatible Materialien
Aufgrund der Biokompatibilität von einzelnen Aminosäuren wie this compound können sie zur Herstellung von Materialien verwendet werden, die in biologischen Systemen sicher sind {svg_10}. Dies macht sie für Anwendungen in Bereichen wie Medizin und Biotechnologie geeignet {svg_11}.
Chemische Synthese
This compound kann in der chemischen Synthese eingesetzt werden {svg_12}. Es kann als Baustein bei der Synthese komplexerer Moleküle dienen und trägt zu Fortschritten in Bereichen wie der Arzneimittelforschung und Materialwissenschaft bei {svg_13}.
Eigenschaften
IUPAC Name |
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-21(19(23)24)11-6-12-22(21)20(25)26-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18H,6,11-13H2,1H3,(H,23,24)/t21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQFOIAFEGUNRZ-OAQYLSRUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1286768-33-9 |
Source


|
| Record name | (2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

